Epsilon-N-(2-furoyl-methyl)-L-lysine 2hcl

Description

Nomenclature and Chemical Identity of Furosine [Epsilon-N-(2-furoyl-methyl)-L-lysine]

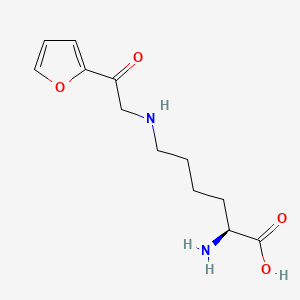

Furosine is the common name for the amino acid derivative ε-N-(2-furoylmethyl)-L-lysine. agriscigroup.usresearchgate.net Its dihydrochloride (B599025) form is specifically referred to as Epsilon-N-(2-furoyl-methyl)-L-lysine 2hcl. The compound is structurally characterized by a furan (B31954) ring attached to the epsilon-amino group of a lysine (B10760008) residue via a methyl-carbonyl bridge. This unique structure is a direct consequence of its formation pathway.

Table 1: Chemical Identity of Furosine

| Property | Value |

| IUPAC Name | (2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid |

| CAS Number | 19746-33-9 |

| Molecular Formula | C₁₂H₁₈N₂O₄ |

| Molecular Weight | 254.28 g/mol |

| Synonyms | Furosine, N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysine |

Data sourced from multiple chemical databases. alfa-chemistry.comlookchem.comchemicalbook.comchemicalbook.combldpharm.com

Furosine as a Key Maillard Reaction Product (MRP)

Furosine is not naturally present in raw foods but is formed during the Maillard reaction, a non-enzymatic browning process that occurs between reducing sugars and amino acids when heated. agriscigroup.usresearchgate.netnih.gov Specifically, furosine is an artifact generated during the acid hydrolysis of the Amadori product, N-ε-fructoselysine, which is an early and stable intermediate of the Maillard reaction. researchgate.netnih.govresearchgate.net The reaction involves the condensation of a reducing sugar, like glucose or lactose (B1674315), with the free amino group of lysine, an essential amino acid. nih.govnih.gov

The concentration of furosine is often used as a chemical indicator to assess the extent of the initial stages of the Maillard reaction in thermally processed foods. agriscigroup.uslifeasible.com Its levels can indicate the severity of heat treatment and the potential loss of nutritionally available lysine. researchgate.netnih.gov

Furosine's Role as an Early Advanced Glycation End-Product (AGE) Marker

In a biological context, the Maillard reaction is analogous to the process of glycation. Advanced Glycation End-products (AGEs) are a heterogeneous group of compounds formed through non-enzymatic reactions between sugars and proteins or lipids. nih.govmdpi.com These products accumulate in tissues with age and are implicated in the pathology of various diseases, including diabetes and its complications. mdpi.comfrontiersin.org

Furosine, as a derivative of the early glycation product fructoselysine, serves as a marker for the initial phase of AGE formation. nih.gov Studies have shown that levels of furosine in tissues like skin collagen increase with age, reflecting the accumulation of Amadori products. nih.gov Therefore, the measurement of furosine can provide an indication of the burden of early glycation products in biological systems.

Historical Context and Evolution of Furosine Research Significance

The journey of furosine research began with its accidental discovery in the 1960s during the analysis of heated food proteins. Initially termed "compound x," its structure was later identified as ε-N-(2-furoylmethyl)-L-lysine and named furosine. For many years, research primarily focused on its utility as an indicator of heat damage and the loss of nutritional quality in foods, particularly in milk and dairy products. researchgate.netnih.govcambridge.org

Over time, the significance of furosine has expanded. With the growing understanding of the Maillard reaction's role in the formation of both beneficial and potentially harmful compounds, furosine has become a key analytical target. researchgate.netnih.gov More recently, research has also begun to explore the biological effects of furosine itself, including its potential toxicity. nih.govnih.gov The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), has been crucial in enabling the accurate quantification of furosine in various matrices. agriscigroup.usnih.govresearchgate.netnih.gov

Scope of Academic Research on Furosine

The academic interest in furosine is broad and multidisciplinary, encompassing food chemistry, nutrition science, and biomedicine.

Table 2: Key Areas of Furosine Research

| Research Area | Focus of Investigation | Key Findings |

| Food Science & Technology | Use of furosine as an indicator of thermal processing intensity in foods like milk, cereals, and meat products. lifeasible.comjst.go.jpnih.gov | Furosine levels correlate with the severity of heat treatment and can be used to differentiate between pasteurized and UHT milk. agriscigroup.usnih.gov |

| Nutritional Science | Assessment of the loss of the essential amino acid lysine during food processing. researchgate.netnih.gov | The formation of furosine indicates the unavailability of lysine for nutritional purposes. nih.gov |

| Biomedical Research | Furosine as a marker for the accumulation of early glycation products in aging and diabetes. nih.gov | Increased furosine levels are observed in the tissues of aging rodents and are associated with hyperglycemia. nih.gov |

| Toxicology | Investigation of the potential adverse health effects of ingested furosine. nih.govnih.gov | Some studies suggest that high doses of furosine may have toxic effects on organs like the liver and kidneys in animal models. nih.govnih.gov |

| Analytical Chemistry | Development and optimization of methods for the accurate quantification of furosine. nih.govresearchgate.netnih.gov | Methods like ion-pair reversed-phase HPLC are widely used for furosine determination. agriscigroup.uslifeasible.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c13-9(12(16)17)4-1-2-6-14-8-10(15)11-5-3-7-18-11/h3,5,7,9,14H,1-2,4,6,8,13H2,(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHPCDPFXQXCMV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CNCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(=O)CNCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19746-33-9 | |

| Record name | Furosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19746-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019746339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furosine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9XU89FM3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Chemical Mechanisms of Furosine

Influencing Factors on Furosine Formation in Model Systems

Role of Substrates: Reducing Sugars, Proteins, and Amino Acids

The formation of furosine is a direct consequence of the Maillard reaction, a non-enzymatic browning process that occurs between an amino group and a reducing sugar. researchgate.net The primary substrates for furosine synthesis are the essential amino acid lysine (B10760008), typically as a residue within a protein, and a reducing sugar. researchgate.netnih.gov Furosine itself is an artifact generated during the acid hydrolysis of the initial, stable Amadori product, N-ε-fructosyllysine, which is formed in the early stages of the reaction. researchgate.netresearchgate.netansynth.com

The type and concentration of these precursor substrates are paramount in dictating the rate and extent of furosine formation.

Reducing Sugars : These are carbohydrates that possess a free aldehyde or ketone group and can act as reducing agents. masterorganicchemistry.com The reactivity of reducing sugars in the Maillard reaction varies, with monosaccharides like glucose, fructose (B13574), and xylose generally being more reactive than disaccharides such as lactose (B1674315) and maltose. nih.gov The reaction begins with the condensation of the carbonyl group of the reducing sugar with the free ε-amino group of a lysine residue. nih.govcabidigitallibrary.org For instance, in dairy products, the reaction between lactose and lysine is the principal route to forming the lactulose-lysine Amadori product, a precursor to furosine. acs.org

Proteins and Amino Acids : Lysine is a particularly susceptible amino acid due to its free ε-amino group on its side chain. researchgate.net Therefore, the amount of available lysine in a protein is a critical limiting factor for furosine formation. nih.govnih.gov Systems rich in proteins and free amino acids provide more substrate for the Maillard reaction. Research on processed velvet antler demonstrated that parts richer in proteins, specifically lysine, and reducing sugars yielded significantly more furosine. nih.gov Similarly, processing with blood, which is abundant in these substrates, also promoted higher furosine formation compared to processing without blood. nih.gov

The combined effect of these substrates is illustrated in the study of velvet antler, where furosine content varied based on the specific part of the antler and the processing method used.

| Velvet Antler Part & Processing | Furosine Content (mg/kg protein) | Primary Substrate Characteristics |

|---|---|---|

| Wax Slices (Boiled, with blood) | 241.22 | Highest content of protein, lysine, and reducing sugars. nih.gov |

| Powder Slices (Boiled, with blood) | 191.13 | High content of precursor substrates. nih.gov |

| Wax Slices (Freeze-dried, with blood) | 193.93 | High substrate content, but lower processing temperature. nih.gov |

| Wax Slices (Boiled, without blood) | 138.99 | Reduced substrate content due to blood removal. nih.gov |

| Bone Slices (Boiled, with blood) | 168.10 | Lowest content of protein, lysine, and reducing sugars. nih.gov |

pH and Water Activity in Reaction Systems

The chemical environment, specifically the pH and water activity (a_w_), plays a crucial role in modulating the kinetics of the Maillard reaction and, consequently, the formation of furosine.

Water Activity (a_w_) : Water is a product of the initial condensation step of the Maillard reaction but also acts as a solvent and mobility enhancer for reactants. The reaction rate is typically slow at very low a_w_ due to limited reactant mobility and slow at very high a_w_ due to the dilution of reactants and product inhibition. The maximum reaction rate is generally observed at intermediate water activity levels (a_w_ 0.6–0.8). A study on milk protein concentrate stored at various relative humidities (a parameter directly related to a_w_) found that furosine content increased significantly as relative humidity rose from 44% to 84%, indicating that in this range, higher water content facilitated the reaction. researchgate.net

Storage Conditions and Time

Furosine is a well-established chemical marker for evaluating the intensity of heat treatment and the evolution of the Maillard reaction during storage. colab.wsnih.gov Its concentration is not static post-processing and is significantly influenced by the duration and temperature of storage.

Storage Time : The concentration of furosine generally increases over storage time as the Maillard reaction continues to proceed, albeit at a slower rate than during initial high-temperature processing. colab.ws In some cases, over very extended storage periods, furosine levels may eventually decrease as it is converted into more advanced Maillard reaction products. researchgate.net

Storage Temperature : Higher storage temperatures accelerate the rate of chemical reactions, leading to a more rapid increase in furosine content. researchgate.netresearchgate.net This effect has been clearly documented in various food products. A study on milk-cereal-based baby foods demonstrated a significant and correlated increase in furosine with both storage time and temperature. colab.ws After an initial manufacturing process, the furosine content was between 310–340 mg/100 g protein. colab.ws The evolution of this content over nine months is detailed below.

| Storage Time (Months) | Furosine at 25°C (mg/100g protein) | Furosine at 30°C (mg/100g protein) | Furosine at 37°C (mg/100g protein) |

|---|---|---|---|

| 0 | 310 - 340 | ||

| 9 | 426 | 515 | 603 |

These findings underscore that storage conditions are a critical control point in managing the extent of the Maillard reaction in finished products. researchgate.net

Competition with Other Reaction Pathways (e.g., Dehydroalanine (B155165) Pathway)

The lysine residue, central to the formation of furosine, is also a substrate for other chemical reactions that can occur during food processing, particularly under heat and alkaline conditions. One significant competing route is the dehydroalanine (DHA) pathway. nih.gov

The DHA pathway involves the β-elimination of a modified serine or cysteine residue to form the highly reactive intermediate, dehydroalanine. This intermediate can then react with the ε-amino group of a lysine residue to form the cross-linked amino acid lysinoalanine (LAL). This reaction represents a competitive pathway because it consumes the same lysine residue that would otherwise be available for the Maillard reaction. nih.gov

Research on ultra-high temperature (UHT) processed milk during storage has provided insights into the interplay between these pathways. Scientists quantified markers for both the Maillard reaction (furosine, Nε-(carboxymethyl)lysine (CML), Nε-(carboxyethyl)lysine (CEL)) and the DHA pathway (LAL, lanthionine (B1674491) (LAN)). nih.gov

The findings showed that:

Furosine, an early-stage Maillard product, was the predominant marker in the UHT skim milk phase and its concentration increased during storage. nih.gov

In the sediment that formed during storage, there was a higher molar proportion of advanced Maillard reaction products (CML and CEL) and the DHA-pathway product LAL. nih.gov

The level of LAL was found to increase during storage, indicating the ongoing activity of the DHA pathway. nih.gov

This demonstrates that the Maillard reaction and the dehydroalanine pathway are concurrent and competing processes. The predominance of one pathway over the other is likely influenced by specific conditions such as local pH, temperature, and the presence of other reactive species, with the formation of sediment in UHT milk appearing to favor advanced glycation and the LAL formation pathway. nih.gov

| Compound | Pathway | Observation in Stored UHT Milk |

|---|---|---|

| Furosine | Early Maillard Reaction | Predominant in skim milk; increased during storage. nih.gov |

| CML / CEL | Advanced Maillard Reaction | Increased during storage; higher proportion in sediment. nih.gov |

| LAL (Lysinoalanine) | Dehydroalanine Pathway | Increased during storage; identified in sediment. nih.gov |

| LAN (Lanthionine) | Dehydroalanine Pathway | Increased during storage in skim milk; not identified in sediment. nih.gov |

Advanced Analytical Methodologies for Furosine Quantification in Research

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for furosine analysis, providing robust and reliable quantification. agriscigroup.us Various HPLC modes have been developed and optimized to separate furosine from complex matrices.

Ion-Pair Reversed-Phase HPLC (RP-HPLC) with UV Detection

Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a widely adopted method for furosine determination. agriscigroup.uslifeasible.com This technique enhances the retention of the polar furosine molecule on a nonpolar stationary phase, typically a C18 column, by introducing an ion-pairing reagent into the mobile phase. cerealsgrains.orgcreative-proteomics.com The reagent, such as sodium heptane (B126788) sulphonate, forms a neutral ion pair with the charged furosine, allowing for its separation via reversed-phase principles. cerealsgrains.org

The procedure generally involves acid hydrolysis of the sample to liberate furosine from the Amadori products. lifeasible.comcerealsgrains.org This is a critical step, and the concentration of hydrochloric acid can significantly influence the yield of furosine. cerealsgrains.org Following hydrolysis, the sample is often purified using solid-phase extraction (SPE) to remove interfering substances before injection into the HPLC system. cerealsgrains.org Detection is commonly performed using a UV detector at a wavelength of 280 nm, where furosine exhibits strong absorbance. agriscigroup.uslifeasible.comcerealsgrains.org

The isocratic elution, using a constant mobile phase composition, has been successfully applied, offering simplicity and reproducibility. cerealsgrains.org For instance, a mobile phase consisting of 5 mM sodium heptane sulphonate with 20% acetonitrile (B52724) and 0.2% formic acid has been used effectively. cerealsgrains.org Gradient elution, where the mobile phase composition is varied during the run, is also employed to optimize separation. agriscigroup.us

Interactive Data Table: Performance of IP-RP-HPLC Methods for Furosine Quantification

| Parameter | Value | Reference |

|---|---|---|

| Column | C18 (250 mm x 4.6 mm) | agriscigroup.us |

| Mobile Phase A | 0.1% Trifluoroacetic acid solution | agriscigroup.us |

| Mobile Phase B | Methanol | agriscigroup.us |

| Detection Wavelength | 280 nm | agriscigroup.us |

| Flow Rate | 0.6 mL/min | agriscigroup.us |

| Retention Time | ~9 minutes | agriscigroup.us |

| Detection Limit | 1.42 pmol | cerealsgrains.org |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative and advantageous approach for furosine analysis. oup.com This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is typical of reversed-phase chromatography. youtube.com HILIC is particularly well-suited for the separation of polar compounds like furosine, and a key benefit is the avoidance of ion-pairing reagents. oup.com This simplifies the mobile phase, can lead to better baseline stability, and avoids potential issues with mass spectrometry compatibility. oup.com

In a typical HILIC method for furosine, after acid hydrolysis and SPE cleanup, the separation is achieved on a polar column. oup.com This approach has been shown to provide a complete baseline separation of furosine. oup.com The combination of microwave-assisted hydrolysis with HILIC can significantly reduce the total analysis time to approximately 25-30 minutes. oup.comresearchgate.net

Interactive Data Table: HILIC Method Performance for Furosine Analysis

| Parameter | Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.7 mg/kg | oup.comresearchgate.net |

| Limit of Quantification (LOQ) | 2.3 mg/kg | oup.comresearchgate.net |

| Recoveries | 94.6% to 98.6% | oup.comresearchgate.net |

| Analysis Time (with microwave hydrolysis) | ~25-30 minutes | oup.comresearchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant improvements over conventional HPLC for furosine quantification, primarily in terms of speed and resolution. researchgate.net By using columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at higher pressures, leading to much faster analysis times without sacrificing separation efficiency.

A new UHPLC method has been developed that allows for the rapid determination of furosine in just 2 minutes, with a total runtime of 6 minutes. researchgate.net This method, which also uses UV detection at 280 nm, has been validated for linearity, precision, and recovery. researchgate.net The significantly reduced analysis time makes UHPLC a highly attractive option for high-throughput screening of furosine in numerous samples. Research has demonstrated that a modified method combining microwave-assisted HCl hydrolysis with UPLC can complete the analysis in just 8 minutes. nih.gov This rapid and reliable method showed a limit of detection of 3 µg/L and a limit of quantitation of 10 µg/L. nih.gov

Interactive Data Table: Comparison of UHPLC and Conventional HPLC for Furosine

| Parameter | UHPLC | Conventional HPLC | Reference |

|---|---|---|---|

| Analysis Time | 2 minutes (6 min total) | > 20 minutes | researchgate.net |

| Column Particle Size | Sub-2 µm | 3-5 µm | |

| Pressure | High | Low | |

| Resolution | High | Standard | |

| Limit of Detection | 0.01 mg/L | Varies | researchgate.net |

| Limit of Quantification | 0.025 mg/L | Varies | researchgate.net |

Mass Spectrometry (MS) Coupled Techniques

The coupling of liquid or gas chromatography with mass spectrometry provides unparalleled sensitivity and specificity for the quantification of furosine, enabling the detection of trace amounts and confirming the identity of the compound with high confidence.

UPLC-MS/MS and LC-MS/MS for Enhanced Sensitivity and Specificity

The combination of Ultra-Performance Liquid Chromatography or High-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS or LC-MS/MS) is a powerful tool for furosine analysis. nih.govresearchgate.net This technique offers high sensitivity and specificity by monitoring specific precursor-to-product ion transitions for furosine. nih.gov A stable isotope dilution assay coupled with LC-MS/MS has been developed for the simultaneous quantification of furosine, Nε-(Carboxymethyl)-L-lysine (CML), Nε-(Carboxyethyl)-L-lysine (CEL), and total lysine (B10760008). nih.govcore.ac.uk This method demonstrated high sensitivity with a limit of detection lower than 5 ppb and good reproducibility. nih.gov

High-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF/MS) has also been established for the accurate determination of furosine in liquid milk. nih.govchrom-china.com This high-resolution mass spectrometry approach helps to overcome matrix effects that can interfere with quantification. nih.gov The method has a reported limit of detection of 0.50 mg/100 g and has been successfully applied to the analysis of numerous milk samples. nih.govchrom-china.com

Interactive Data Table: Performance of LC-MS/MS Methods for Furosine

| Method | Limit of Detection (LOD) | Recoveries | Reference |

|---|---|---|---|

| LC-MS/MS with Stable Isotope Dilution | < 5 ppb | - | nih.gov |

| HPLC-Q-TOF/MS | 0.50 mg/100 g | 79.9% - 119.7% | nih.govchrom-china.com |

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

While less common than LC-based methods for furosine itself, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of amino acids and related compounds, often requiring derivatization to increase volatility. nih.govnih.gov For the analysis of furosine and other Maillard reaction products in complex matrices like cheese, GC-MS/MS has been utilized. researchgate.net This technique, in conjunction with LC-MS/MS for other analytes, allows for a comprehensive profiling of heat-induced compounds. researchgate.net The derivatization step is crucial and must be carefully optimized to ensure reproducible and accurate quantification. nih.gov

Capillary Electrophoresis (CE) for Furosine Analysis

Capillary Electrophoresis (CE) has emerged as a powerful and versatile technique for the analysis of furosine, presenting a viable alternative to traditional High-Performance Liquid Chromatography (HPLC) methods. nih.govmdpi.com The principle of CE is based on the differential migration of charged analytes within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. mdpi.com This technique is noted for its high separation efficiency, speed, and minimal consumption of reagents, making it a cost-effective option for routine analysis and research. nih.govresearchgate.net

In the context of furosine analysis, various CE methods have been developed. A common approach involves capillary zone electrophoresis (CZE), where separation occurs in a free solution (buffer). For instance, one method utilizes a fused-silica capillary with an extended path-length detection cell and a 3-(N-morpholino)-2-hydroxypropanesulfonic acid solution at a neutral pH of 7.0 as the running buffer. researchgate.net Another established method employs an uncoated capillary with a 0.1 M phosphate (B84403) buffer (pH 7.0) containing hexadecyl trimethylammonium bromide (HDTAB) as an additive to enhance separation, with the system maintained at 30°C under a 10 kV voltage. nih.gov

Coupling CE with mass spectrometry (CE-MS) further enhances analytical power, providing high sensitivity and selectivity for the identification and quantification of furosine, even in complex matrices or in foods with low furosine content, such as flour. nih.govresearchgate.net The CE-MS approach offers significant advantages in terms of analysis time and cost when compared to HPLC. nih.gov

Table 1: Examples of Capillary Electrophoresis Conditions for Furosine Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 (CE-MS) |

| Capillary Type | Fused-silica with extended path-length researchgate.net | Uncoated fused-silica nih.gov | Fused-silica nih.gov |

| Buffer | 3-(N-morpholino)-2-hydroxypropanesulfonic acid (pH 7.0) researchgate.net | 0.1 M Phosphate buffer with 1.2 mM HDTAB (pH 7.0) nih.gov | Buffer pH similar to hydrolyzed sample nih.gov |

| Temperature | Not specified | 30°C nih.gov | Not specified |

| Voltage | Not specified | 10 kV (reverse polarity) nih.gov | Not specified |

| Detection | UV (280 nm) researchgate.net | UV nih.gov | Tandem Mass Spectrometry (MS/MS) nih.gov |

Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is a critical prerequisite for accurate furosine quantification, as it involves liberating the analyte from the protein matrix and removing interfering substances.

Furosine is formed from the Amadori product of lysine during acid hydrolysis; therefore, this step is essential to release furosine from the peptide bonds of proteins. nih.gov The efficiency of this release is highly dependent on the hydrolysis conditions, which must be carefully optimized to maximize the furosine yield while minimizing its degradation. Parameters such as acid type, acid concentration, temperature, and duration of hydrolysis are crucial.

Hydrochloric acid (HCl) is the most commonly used acid for this purpose. Research has explored various conditions, for example, using 8 N HCl at 110°C for 23 hours. researchgate.net Other studies have employed HCl at 110°C for a shorter duration of 18 hours. researchgate.net The optimization of these parameters is key, as demonstrated by the development of rapid methods where the hydrolysis time was significantly shortened. researchgate.net It has also been shown that the molar yield of furosine can be influenced by the specific Amadori compound precursor, highlighting the complexity of the hydrolysis step. researchgate.net Some rapid UPLC methods have even found that purging with nitrogen during hydrolysis, a step traditionally taken to prevent oxidation, may not be necessary. researchgate.net

Table 2: Comparison of Acid Hydrolysis Conditions from Different Studies

| Acid & Concentration | Temperature | Duration | Additional Notes | Source |

| 8 N HCl | 110°C | 23 hours | Hydrolysis conducted under nitrogen. | researchgate.net |

| HCl | 110°C | 18 hours | Used for milk samples. | researchgate.net |

| 8 M HCl | Not specified | Not specified | Yield of furosine was 46% for fructosyllysine. | researchgate.net |

| Not specified | Not specified | Shortened duration | Nitrogen purging was found to be not required. | researchgate.net |

Following acid hydrolysis, the resulting hydrolysate is a complex mixture containing amino acids, salts, and other compounds that can interfere with the chromatographic or electrophoretic analysis of furosine. Solid-Phase Extraction (SPE) is a widely used technique to clean up the sample by removing these interferences. thermofisher.com The general SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte of interest. researchgate.net

The choice of SPE sorbent is critical for achieving effective separation. For furosine analysis, various sorbent types have been successfully employed. These include hydrophilic-lipophilic balanced (HLB) sorbents, which can retain a wide range of compounds. nih.gov Other methods utilize specific cartridges, such as octadecylsilyl (C18) and primary secondary amine (PSA) sorbents, to achieve satisfactory recoveries. researchgate.net The selection of the appropriate sorbent and elution solvents allows for the selective isolation of furosine from the complex hydrolysate, thereby improving the accuracy and reliability of the subsequent quantification. thermofisher.com Interestingly, with the advancement of highly sensitive and selective analytical instruments like UPLC-MS, some optimized methods have found the SPE clean-up step to be unnecessary for certain matrices, which can significantly reduce sample preparation time. researchgate.net

Method Validation Parameters in Academic Contexts (e.g., LOD, LOQ, Recovery, Reproducibility)

To ensure the reliability and comparability of results, analytical methods for furosine quantification must be thoroughly validated in academic and research settings. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), recovery, and reproducibility.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. wur.nl These values are crucial indicators of a method's sensitivity and are highly dependent on the specific technique and instrument used. For furosine, reported LOQ values range from 2.3 mg/kg in an HILIC method to as low as 0.025 mg/L in a UPLC method and 9 ppb in an LC-MS/MS method, demonstrating the superior sensitivity of mass spectrometry-based techniques. nih.govresearchgate.netcore.ac.uk

Recovery: Recovery experiments are performed to assess the accuracy of a method by measuring the amount of analyte retrieved from a sample after the entire analytical procedure. This is typically done by analyzing samples spiked with a known amount of furosine standard. High recovery rates indicate that the extraction and clean-up steps are efficient and that minimal analyte is lost. Studies have reported excellent recovery rates for furosine, often ranging from 83% to over 98%. nih.govresearchgate.net

Reproducibility and Repeatability: These parameters measure the precision of a method. Repeatability (intra-day precision) refers to the agreement between results of successive measurements carried out under the same conditions, while reproducibility (inter-day or inter-laboratory precision) assesses the agreement between results obtained under different conditions (e.g., different days, analysts, or laboratories). researchgate.netwur.nl Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For furosine analysis, methods have demonstrated good precision, with RSD values often below 8%, and in many cases, below 5% for both repeatability and reproducibility. nih.govresearchgate.netnih.govmdpi.com

Table 3: Selected Method Validation Data for Furosine Quantification

| Analytical Method | LOD | LOQ | Recovery (%) | Reproducibility/Precision (RSD%) | Source |

| HILIC | 0.7 mg/kg | 2.3 mg/kg | 94.6 - 98.6 | Not specified | nih.gov |

| CE | Not specified | 4.5 mg/100 g protein | Not specified | < 5.80 (peak area) | nih.gov |

| CE-MS/MS | 0.07 mg/L | 0.25 mg/L | 77 - 97 | < 16 (intermediate precision) | nih.govresearchgate.net |

| UPLC | 0.01 mg/L | 0.025 mg/L | 83.96 - 93.51 | 0.5 (inter-day) | researchgate.net |

| LC-MS/MS | Not specified | 9 ppb | Not specified | < 8 | core.ac.uknih.gov |

| UPLC-MS/MS | 1.9 ng/g | 5.7 ng/g | Not specified | 4.28 (inter-day) | mdpi.com |

Biological Roles and Mechanistic Insights of Furosine in Experimental Models

Cellular Responses to Furosine Exposure in Vitro

Exposure to furosine has been shown to inhibit cell viability and proliferation in a dose-dependent manner across various human cell lines. nih.govmdpi.com Studies have identified kidney and liver cells as being particularly sensitive to its cytotoxic effects. researchgate.netnih.gov

Research using human embryonic kidney (HEK293), human liver carcinoma (HepG2), neuroblastoma (SK-N-SH), and intestinal epithelial (Caco-2) cells demonstrated that furosine leads to cell death in a dose-dependent fashion. nih.gov The kidney HEK293 and liver HepG2 cell lines were found to be the most susceptible, showing significant reductions in cell viability at concentrations as low as 50 mg/L. researchgate.netnih.govnih.gov In contrast, intestinal Caco-2 cells displayed greater resistance, with significant effects on viability and DNA damage only appearing at much higher concentrations, such as 800 mg/L. nih.gov The primary mechanism of furosine's toxicity appears to be the induction of DNA damage leading to cell death, rather than direct mutagenicity. nih.gov

Table 1: Effect of Furosine on Cell Viability in Human Cell Lines

| Cell Line | Description | Sensitivity to Furosine | Effective Concentration for Toxicity | Reference |

|---|---|---|---|---|

| HEK293 | Human Embryonic Kidney | High | Significant reduction in viability at 50 mg/L | researchgate.net, nih.gov, nih.gov |

| HepG2 | Human Liver Carcinoma | High | Significant reduction in viability at 50-100 mg/L | researchgate.net, nih.gov, nih.gov |

| SK-N-SH | Human Neuroblastoma | Moderate | Significant DNA damage at 150-300 mg/L | nih.gov |

| Caco-2 | Human Intestinal Epithelial | Low | DNA damage observed at 800 mg/L | researchgate.net, nih.gov |

In addition to reducing cell viability, furosine exposure affects cell cycle progression. researchgate.netnih.gov The process of cell division is tightly regulated by checkpoints that ensure the fidelity of genetic information. Disruption of this cycle can lead to a halt, or arrest, at specific phases. In vitro studies have evaluated the effects of furosine on the cell cycle in cell lines such as HEK293 and HepG2. researchgate.netnih.gov While the precise phase of arrest, such as the S phase, has been noted in HEK293 cells under the influence of other compounds, detailed characterization of the specific cell cycle phase impacted by furosine is an area of ongoing investigation. researchgate.netnih.govnih.gov

Apoptosis, or programmed cell death, is a critical process for removing damaged cells. nih.gov Furosine has been identified as an inducer of apoptosis in sensitive cell lines, and research has begun to delineate the molecular pathways involved in this process. researchgate.netmdpi.com Studies in HepG2 cells, for instance, have revealed that furosine triggers apoptosis through the activation of specific signaling pathways and the modulation of key regulatory proteins. mdpi.com

The Signal Transducer and Activator of Transcription (STAT) proteins are crucial components of cellular signaling, translating signals from cytokines and growth factors into gene expression. nih.govyoutube.com The STAT1 and STAT2 proteins, in particular, are key mediators of the interferon (IFN) signaling pathway, which plays a vital role in immune responses, antiviral defense, and the regulation of cell growth and apoptosis. nih.govyoutube.comnih.gov

Research has demonstrated that furosine exposure leads to the activation of STAT1 and STAT2 gene expression in HepG2 cells. researchgate.netmdpi.com Upon stimulation, these latent cytoplasmic transcription factors become phosphorylated, dimerize, and translocate to the nucleus where they regulate the expression of target genes involved in apoptosis. mdpi.comnih.gov The upregulation of STAT1 and STAT2 expression by furosine suggests that it initiates apoptosis by engaging this critical signaling cascade. mdpi.com

The ubiquitination system is a post-translational modification process that plays a pivotal role in protein degradation and signal transduction. mdpi.com This process involves a cascade of enzymes, including E1 activating enzymes and E2 conjugating enzymes. biorxiv.orgelifesciences.org UBA7 (Ubiquitin-like modifier activating enzyme 7) is an E1 enzyme, and UBE2L6 (Ubiquitin-conjugating enzyme E2L6) is its cognate E2 enzyme, both of which are involved in the conjugation of the ubiquitin-like protein ISG15, a process known as ISGylation that is critical to the immune response. biorxiv.orgelifesciences.orgnih.gov

Studies have revealed that furosine treatment activates the expression of both UBA7 and UBE2L6 in HepG2 cells. researchgate.netmdpi.com These enzymes are considered downstream targets in the STAT1/STAT2 pathway. mdpi.com The coordinated upregulation of STAT1/STAT2 and UBA7/UBE2L6 indicates a mechanistic link where furosine first activates the STAT signaling pathway, which in turn increases the expression of these ubiquitination-related enzymes to facilitate the execution of the apoptotic program. mdpi.com

The execution of apoptosis is ultimately controlled by a balance of pro- and anti-apoptotic proteins, primarily from the Bcl-2 family, and the activation of a cascade of cysteine proteases known as caspases. researchgate.netnih.gov The activation of the STAT1/STAT2 and UBA7/UBE2L6 pathways by furosine has a direct impact on these downstream apoptosis factors. researchgate.netmdpi.com

In furosine-treated HepG2 cells, a significant modulation of these key apoptotic regulators is observed. mdpi.com The expression of the anti-apoptotic protein Bcl-2 (B-cell lymphoma 2) is decreased, while the expression of the pro-apoptotic protein Bax (BCL2-Associated X protein) is increased. researchgate.netmdpi.com This shift in the Bax/Bcl-2 ratio is a classic hallmark of the intrinsic apoptosis pathway, leading to mitochondrial membrane permeabilization. nih.gov This is followed by the activation of initiator caspases, such as Caspase-9, which in turn activate executioner caspases like Caspase-3. nih.govnih.gov Furosine exposure has been shown to significantly upregulate the expression of both Caspase-9 and Caspase-3, leading to the final stages of cell dismantling. researchgate.netmdpi.com

Table 2: Modulation of Apoptosis-Related Factors by Furosine in HepG2 Cells

| Factor | Protein Family | Function | Effect of Furosine Exposure | Reference |

|---|---|---|---|---|

| Bcl-2 | Bcl-2 family | Anti-apoptotic | Expression significantly decreased | researchgate.net, mdpi.com |

| Bax | Bcl-2 family | Pro-apoptotic | Expression significantly increased | researchgate.net, mdpi.com |

| Caspase-9 | Caspase family | Initiator caspase | Expression significantly increased | researchgate.net, mdpi.com |

| Caspase-3 | Caspase family | Executioner caspase | Expression significantly increased | researchgate.net, mdpi.com |

Furosine-Triggered Necroptosis in Hepatocytes via RIPK1/RIPK3/MLKL Pathway

Furosine has been identified as a trigger for necroptosis, a form of programmed necrotic cell death, specifically in liver cells (hepatocytes). nih.govmdpi.com The mechanism involves the activation of a critical signaling cascade known as the Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1)/Receptor-Interacting serine/threonine-protein Kinase 3 (RIPK3)/Mixed Lineage Kinase domain-like protein (MLKL) pathway. nih.govmdpi.com

Research indicates that furosine treatment initiates this process through an upstream sensor, phospholipase A2 gamma (PLA2-3). nih.govmdpi.com The activation of PLA2-3 regulates the levels of lysophosphatidylcholine (B164491) 18:0 (LPC (18:0)), a specific metabolic mediator. nih.govmdpi.com This change subsequently activates the RIPK1/RIPK3/MLKL necroptosis pathway. nih.govmdpi.com RIPK1 interacts with and phosphorylates RIPK3, which in turn phosphorylates MLKL. mdpi.com The activated MLKL then translocates to the cell membrane, disrupting its integrity and leading to necroptotic cell death. mdpi.com This entire cascade, from the upstream gene PLA2-3 to the executioner protein MLKL, demonstrates a clear mechanism by which furosine induces liver damage through regulated necrosis. nih.govmdpi.com

Induction of DNA Damage in Cell Lines

In vitro studies have demonstrated that furosine is a potent genotoxic agent, capable of inducing significant DNA damage in various human cell lines. nih.govnih.gov The primary mechanism of its toxicity appears to be DNA damage that leads to cell death, rather than mutagenicity. nih.gov The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay has been employed to detect this furosine-induced DNA damage. nih.govnih.gov

The sensitivity to furosine varies among different cell types. Kidney-derived Hek-293 cells and liver-derived HepG-2 cells have been shown to be the most sensitive. nih.govnih.gov In Hek-293 cells, a significant reduction in cell viability and the induction of DNA damage were observed at relatively low concentrations. nih.govnih.gov In contrast, intestinal Caco-2 cells exhibited greater resistance, with DNA damage occurring only at much higher concentrations. nih.govnih.gov These findings underscore furosine's potential as a strong toxicant, particularly for kidney and liver cells. nih.govnih.gov

In Vivo Effects and Organ-Specific Impact in Animal Models

Liver and Kidney as Target Organs for Furosine Effects

Consistent with in vitro findings, animal studies have identified the liver and kidney as the primary target organs for furosine's toxic effects. nih.govjst.go.jpnih.gov Research involving acute and chronic administration of furosine to mice has provided evidence that high doses can lead to adverse biological effects on these organs. nih.govjst.go.jp The accumulation of furosine in these tissues is believed to cause functional damage and pathological changes, confirming their status as the main sites of furosine toxicity in vivo. jst.go.jpnih.gov

The toxic impact of furosine on the liver and kidney is reflected in significant alterations of key biochemical parameters in serum and tissues. jst.go.jpnih.gov While some studies reported no significant difference in the liver and kidney organ indices (weight of the organ relative to body weight), the analysis of biochemical markers consistently points to organ damage. jst.go.jp

Long-term administration of furosine in mice led to a statistically significant increase in the serum levels of several liver function indicators. nih.gov Similarly, acute exposure resulted in marked changes in markers for both liver and kidney function, as well as indicators of oxidative stress. jst.go.jp

Table 1: Changes in Biochemical Parameters Following Furosine Administration in Animal Models

| Parameter | Change Observed | Organ Function Indicated | Source |

|---|---|---|---|

| Alanine (B10760859) Aminotransferase (ALT) | Increased | Liver Damage | jst.go.jpnih.gov |

| Aspartate Aminotransferase (AST) | Increased | Liver Damage | jst.go.jpnih.gov |

| Alkaline Phosphatase (ALP) | Increased | Liver Damage | nih.gov |

| Gamma-glutamyl Transferase (γ-GT) | Increased | Liver & Kidney Damage | jst.go.jpnih.gov |

| Total Bilirubin (TBil) | Increased | Liver Damage | jst.go.jpnih.gov |

| Lactate Dehydrogenase (LDH) | Increased | Liver Damage / Cell Necrosis | nih.gov |

| Creatinine (B1669602) (Cr) | Increased | Kidney Damage | jst.go.jp |

| Total Antioxidant Capacity (T-AOC) | Decreased | Oxidative Stress | jst.go.jp |

| Superoxide Dismutase (SOD) | Decreased | Oxidative Stress | jst.go.jp |

| Glutathione (B108866) (GSH) | Decreased | Oxidative Stress | jst.go.jp |

This table is interactive. You can sort and filter the data.

These biochemical changes, particularly the elevation of enzymes like ALT and AST, reflect damage to hepatocytes, while increased creatinine and γ-GT indicate renal impairment. jst.go.jp The decrease in antioxidant enzymes suggests that oxidative stress is a contributing factor to the observed liver and kidney damage. jst.go.jp

Histopathological analysis of tissues from furosine-treated animals provides direct visual evidence of organ damage. In the liver, a 42-day consecutive administration of furosine caused obvious pathological changes that were dependent on the dosage. nih.gov At lower doses, slight edema in the liver tissue was observed, while higher doses resulted in obvious edema, changes in cell shape (cytomorphosis), severe inflammatory cell infiltration, and occasional hemorrhages. nih.gov These pathological findings corroborate the biochemical data, suggesting that long-term furosine intake can lead to inflammation, hepatocyte toxicosis, and liver damage. nih.gov Similar pathological damage has also been reported in kidney tissue following furosine administration. jst.go.jp

The toxic effects of furosine are closely linked to the activation of inflammatory responses. nih.gov The necroptosis pathway triggered by furosine in hepatocytes leads to a downstream inflammatory reaction. mdpi.com Specifically, furosine treatment has been shown to significantly increase the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), in both liver tissue and primary hepatocytes. nih.govmdpi.com This activation of an inflammatory necrosis response is a key component of the adverse biological effects exerted by high doses of furosine. nih.gov The release of these cytokines contributes to the tissue damage and pathological changes observed in the target organs. nih.govmdpi.com

Modulation of Phospholipase A2 (PLA2-3) and Lysophosphatidylcholine (LPC) Metabolism

Research has identified furosine as a modulator of critical lipid metabolic pathways. Specifically, studies in mouse models have demonstrated that furosine administration can lead to the activation of the phospholipase A2 group III (PLA2-3) gene. nih.gov This enzyme is integral to the metabolism of phospholipids (B1166683), which are fundamental components of cellular membranes.

The activation of PLA2-3 by furosine has been shown to directly influence the levels of lysophosphatidylcholine (LPC), particularly LPC (18:0). nih.gov In experimental settings, furosine treatment resulted in a significant, dose-dependent increase in LPC (18:0) in liver tissue. nih.gov Phospholipase A2 enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, yielding a free fatty acid and a lysophospholipid, such as LPC. frontiersin.orgmdpi.com LPC itself is a bioactive lipid molecule that can act as a signaling molecule, influencing various cellular processes including inflammation and cell death pathways. frontiersin.orgnih.gov

The mechanism involves furosine enhancing the expression of PLA2-3, which in turn leads to a higher rate of synthesis for LPC (18:0). nih.gov This upregulation of LPC (18:0) was identified as a specific metabolic mediator of furosine's toxic effects in hepatocytes. nih.gov By regulating this enzymatic pathway, furosine initiates a cascade of events that can alter cellular homeostasis and function. nih.gov

Table 1: Effect of Furosine on PLA2-3 and LPC (18:0) Expression in Liver Tissue

| Treatment Group | PLA2-3 Expression (relative to control) | LPC (18:0) Level (relative to control) |

|---|---|---|

| Control | 1.0 | 1.0 |

| Furosine (Low Dose) | Increased | Significantly Increased |

| Furosine (High Dose) | Further Increased | Further Significantly Increased |

Data synthesized from findings reported in experimental models. nih.gov

Effects on Reproductive System in Animal Models (e.g., testicular atrophy, testosterone (B1683101) levels)

In animal models, furosine has demonstrated significant toxic effects on the male reproductive system. Studies involving the administration of furosine to male mice have resulted in observable pathological damage to testicular tissue, including testicular atrophy. This is characterized by a reduction in the testicle index, which is the ratio of testis weight to body weight.

Furthermore, furosine exposure has been linked to hormonal imbalances. In these experimental models, a decrease in serum testosterone levels was observed. Testosterone is a critical hormone for the maintenance of testicular structure and function, including spermatogenesis. The reduction in testosterone levels corresponds with the observed testicular damage and a decline in sperm quality.

Regulation of Cep55/NF-κB/PI3K/Akt/FOX01/TNF-α Pathway in Sertoli Cells

The molecular mechanism underlying furosine's reproductive toxicity has been investigated, with a focus on Sertoli cells, which are essential for sperm development. Research has shown that furosine activates a complex signaling pathway involving Centrosomal protein 55 (Cep55), Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), Forkhead box protein O1 (FOXO1), and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.netlupinepublishers.com

In primary Sertoli cells isolated from mice, furosine treatment led to the upregulation of this entire pathway. nih.gov The study identified that furosine upregulates a specific metabolite, phosphatidylethanolamine (B1630911) (PE) (18:0/16:1), which in turn activates the Cep55/NF-κB/PI3K/Akt/FOX01/TNF-α pathway. nih.govresearchgate.netlupinepublishers.com Activation of this cascade is significant because:

Cep55 overexpression has been linked to the activation of the PI3K/Akt pathway.

The PI3K/Akt pathway is a crucial regulator of cell survival and apoptosis. Its activation in this context leads to the phosphorylation of FOXO1.

Phosphorylated FOXO1 is inactivated, which can disrupt normal cellular processes and contribute to cell death, potentially leading to the observed testicular atrophy.

The pathway culminates in the increased expression of TNF-α , a pro-inflammatory cytokine, which can further exacerbate tissue damage. nih.gov

Table 2: Furosine's Impact on Key Pathway Proteins in Sertoli Cells

| Protein | Expression Level after Furosine Treatment |

|---|---|

| Cep55 | Upregulated |

| NF-κB | Upregulated |

| p-PI3K | Upregulated |

| p-Akt | Upregulated |

| p-FOXO1 | Upregulated |

| TNF-α | Upregulated |

Data based on research findings in primary Sertoli cells. nih.gov

Furosine's Influence on Protein Integrity and Bioavailability of Essential Amino Acids in Research Models

Furosine is widely recognized in food science as a key indicator of the Maillard reaction, a form of non-enzymatic browning that occurs between amino acids and reducing sugars during thermal processing. lupinepublishers.comnih.gov The formation of furosine is directly linked to the deterioration of protein quality, specifically by affecting the essential amino acid lysine (B10760008). lupinepublishers.comnih.gov

During the initial stages of the Maillard reaction, the ε-amino group of a lysine residue reacts with a reducing sugar to form an Amadori product. nih.gov This process renders the lysine "blocked" or nutritionally unavailable. lupinepublishers.comnih.gov Upon acid hydrolysis of a food sample, this blocked lysine is converted into furosine. Therefore, the quantification of furosine allows for the estimation of the extent of lysine damage and the reduction in its bioavailability. nih.govresearchgate.net

Table 3: Furosine as an Indicator of Lysine Bioavailability

| Parameter | Description |

|---|---|

| Maillard Reaction | Reaction between amino acids (lysine) and reducing sugars. |

| Blocked Lysine | Lysine that has reacted and is no longer bioavailable. |

| Furosine | A chemical marker formed from blocked lysine during analysis. |

Furosine As a Research Biomarker in Experimental and Observational Studies

Indicator of Thermal Processing Severity and Maillard Reaction Progress in Food Science Research

In the field of food science, furosine is extensively used as a chemical marker to assess the intensity of heat treatments applied to food products. sci-hub.catresearchgate.net The Maillard reaction, while sometimes desirable for developing flavor and color, can also lead to a reduction in the nutritional quality of food. researchgate.net Furosine quantification allows researchers and manufacturers to monitor and control processing conditions to optimize product quality while minimizing nutritional damage. agriscigroup.us Its presence has been detected and measured in a wide array of heat-treated foods, including dairy products, cereals, pasta, honey, and infant formulas. nih.govscispace.com

One of the most significant nutritional consequences of the Maillard reaction is the loss of the essential amino acid lysine (B10760008). nih.gov When the epsilon-amino group of a lysine residue reacts with a reducing sugar, it becomes "blocked" or chemically modified, rendering it nutritionally unavailable for metabolic processes. nih.govresearchgate.net Furosine is a key indicator of this lysine blockage. nih.gov Since furosine is formed from the acid hydrolysis of the initial lysine-sugar adduct (fructoselysine), its concentration in a food hydrolysate is directly proportional to the amount of lysine that has been damaged by heat. researchgate.netuark.edu

This measurement is critical because lysine is often the limiting amino acid in many food proteins, particularly in cereals. nih.govnih.gov A high furosine content signifies substantial heat damage and a corresponding decrease in the protein's nutritional value and digestibility. researchgate.netnih.gov For instance, research shows that the furosine procedure can be used to calculate the amount of unreactive lysine, which is then subtracted from the total lysine to determine the concentration of reactive, or bioavailable, lysine. uark.edu Studies have quantified furosine in various food products to assess thermal damage, with levels varying widely depending on the processing intensity.

Interactive Table: Furosine Content in Various Heat-Processed Food Products

| Food Product | Furosine Content (mg/100g protein) | Processing Type | Reference |

| Durum Wheat Pasta | 107 - 506 | High-Temperature Drying | researchgate.net |

| Breakfast Cereals | 87 - 1203 | Manufacturing Process | nih.gov |

| UHT Milk | ~89 (retail) | Ultra-High Temperature | researchgate.net |

| Pasteurized Milk | ~47.8 (retail) | Pasteurization | researchgate.net |

| Milk-based Infant Formula | 310 - 340 (post-manufacture) | Spray-Drying | researchgate.net |

| Jams (>60% sugar) | Highest levels among tested products | Heat Treatment | nih.gov |

| Fruit-based Infant Foods | Lowest levels among tested products | Heat Treatment | nih.gov |

Beyond initial processing, furosine is a valuable biomarker for monitoring changes in food quality during storage. agriscigroup.ussigmaaldrich.com The Maillard reaction can continue to progress slowly during storage, especially at elevated temperatures, leading to a gradual increase in furosine levels. researchgate.netnih.gov Therefore, measuring furosine content over a product's shelf-life provides objective data on its stability and the appropriateness of its storage conditions. lifeasible.comjst.go.jp

Research on UHT-treated milk, for example, demonstrated that furosine concentrations increased as both storage temperature and duration increased. nih.gov A detailed study on milk-cereal-based baby foods found that furosine content rose significantly over a nine-month storage period, with the increase being more pronounced at higher temperatures (30°C and 37°C) compared to 25°C. researchgate.netcolab.ws This indicates that furosine can effectively track the cumulative heat exposure a product has undergone, from production through to the end of its shelf life. This application is also crucial for verifying quality claims, such as pasta dried at low temperatures, and for detecting potential food fraud where cheaper, harshly treated ingredients might be used. agriscigroup.usresearchgate.net

Interactive Table: Evolution of Furosine in Milk-Cereal Baby Food During Storage

| Storage Time | Furosine at 25°C (mg/100g protein) | Furosine at 30°C (mg/100g protein) | Furosine at 37°C (mg/100g protein) | Reference |

| 0 Months | 310 - 340 | 310 - 340 | 310 - 340 | researchgate.net |

| 9 Months | ~426 | ~513 | ~603 | researchgate.net |

Biomarker for Early Glycation in Biological Systems (Observational/Animal Model Context)

In biological systems, a similar reaction to the Maillard reaction, known as glycation, occurs. Glycation is the non-enzymatic reaction of sugars with proteins, lipids, and nucleic acids. Furosine serves as an analytical surrogate for fructoselysine, an early glycation product, making it a useful biomarker in biomedical research, particularly in studies involving animal models and human observational cohorts. nih.gov

Animal studies have successfully used furosine to track the progression of early glycation. In a notable study using rodent models, researchers found that furosine levels in skin collagen increased at a rapid rate as the animals aged. nih.gov This accumulation demonstrates the age-related increase in early glycation products in long-lived proteins like collagen. The same study revealed that dietary restriction, a known intervention to slow aging processes, significantly lowered the formation of furosine in collagen, highlighting the link between glycemia and the extent of glycation. nih.gov Other animal studies have investigated the biological effects of ingested furosine, noting that the liver and kidneys are potential target organs for its toxic effects, further underscoring its relevance in biological research. researchgate.netjst.go.jpnih.gov

In human observational studies, furosine has emerged as a powerful biomarker for long-term glycemic control, especially in patients with diabetes mellitus. Research has shown that proteins in tissues with slow turnover rates, such as fingernails, accumulate glycation products over time. nih.gov Studies have found significantly higher levels of furosine in the fingernail clippings of diabetic patients compared to healthy individuals. nih.gov

The glycation of nail proteins occurs in the deep layer of the nail plate, which is in close contact with blood vessels and interstitial fluid, making it representative of systemic, long-term glycation. researchgate.netplos.org The level of furosine in fingernails has been shown to correlate well with fasting blood glucose levels over the preceding 3 to 5 months and, in some cases, correlates more closely with long-term control than HbA1c. nih.govnih.gov Furthermore, a marked correlation exists between glycated nail proteins and glycated proteins in the eye lens, suggesting that nail furosine can serve as a surrogate marker for assessing the risk of glycation-associated organ damage, such as diabetic cataracts. researchgate.netplos.org Increased plasma furosine has also been linked to the worsening of diabetic complications, including nephropathy (kidney disease). nih.gov

It is crucial to differentiate furosine from other glycation markers, particularly advanced glycation end-products (AGEs). Furosine represents the Amadori product, which is formed during the initial, reversible stage of glycation. nih.govnih.gov In contrast, markers such as Nε-carboxymethyllysine (CML), Nε-carboxyethyl-lysine (CEL), and pentosidine (B29645) are AGEs formed during the later, irreversible stages of the Maillard reaction. nih.govresearchgate.netresearchgate.net

The formation of these advanced markers typically requires more severe conditions or longer reaction times than those needed for furosine formation. researchgate.net In both food processing and biological systems, the concentration of furosine (reflecting early glycation) is often significantly higher than the concentrations of individual AGEs. nih.govresearchgate.net This distinction makes furosine a specific and sensitive marker for the early phases of protein damage, while CML, CEL, and pentosidine are indicators of advanced, long-term damage. nih.govresearchgate.netresearchgate.net

Interactive Table: Comparison of Furosine and Advanced Glycation End-products (AGEs)

| Marker | Chemical Name | Stage of Maillard Reaction | Formation Conditions | Typical Concentration | Reference |

| Furosine | ε-N-(2-furoylmethyl)-L-lysine | Early (Amadori Product) | Mild heat, initial stages | Relatively High | nih.govnih.govresearchgate.net |

| CML | Nε-carboxymethyllysine | Advanced | More severe heat/oxidation | Significantly lower than furosine | nih.govresearchgate.netresearchgate.net |

| CEL | Nε-carboxyethyl-lysine | Advanced | More severe heat/oxidation | Significantly lower than furosine | researchgate.netresearchgate.net |

| Pentosidine | Advanced | More severe heat/oxidation | Significantly lower than furosine | nih.govresearchgate.net |

Applications in In Vitro and Ex Vivo Research Models for Disease Study

The compound ε-N-(2-furoylmethyl)-L-lysine, commonly known as furosine, is a well-established chemical marker for the early stages of the Maillard reaction in thermally processed foods. nih.govnih.govresearchgate.net Beyond its role as a quality indicator, furosine has emerged as a significant molecule in biomedical research for studying the biological consequences of Maillard reaction products (MRPs) ingestion. researchgate.netnih.gov Its application in in vitro and ex vivo models allows for controlled investigations into the cellular and pathophysiological effects of dietary MRPs.

In vitro studies using various human cell lines have been instrumental in elucidating the direct effects of furosine on cellular physiology. These models provide a simplified, controlled environment to observe molecular and cellular responses to furosine exposure, thereby offering insights into the broader implications of consuming foods rich in Maillard reaction products.

Research has demonstrated that furosine can significantly impact cell viability and induce cellular damage. nih.govnih.gov Studies have utilized cell lines derived from organs that are key to the metabolism and excretion of food-derived compounds, such as the liver, kidneys, intestines, and even neurons. nih.gov

Key findings from these cellular studies include:

Cytotoxicity : Furosine has been shown to reduce cell viability in a dose-dependent manner. nih.gov Human embryonic kidney (Hek-293) and human liver cancer (HepG2) cells have been identified as particularly sensitive to furosine-induced cytotoxicity. nih.govnih.govnih.gov For instance, significant reductions in cell viability were observed in Hek-293 cells at concentrations as low as 50 mg/L. nih.gov

DNA Damage : The genotoxic potential of furosine has been evaluated using techniques like the TUNEL assay. These studies revealed that furosine can induce significant DNA damage in cell lines, particularly in kidney (Hek-293) and liver (HepG2) cells, even at low concentrations. nih.gov In contrast, intestinal Caco-2 cells showed resistance, with DNA damage only occurring at much higher concentrations (800 mg/L). nih.gov

Induction of Apoptosis and Necroptosis : Furosine exposure has been linked to the induction of programmed cell death. Studies have shown that it can trigger apoptosis in sensitive cell lines. nih.gov Furthermore, research on primary mouse hepatocytes has demonstrated that furosine can activate the necroptosis pathway, a form of programmed necrosis. This was evidenced by the increased expression of key proteins in the necroptosis signaling cascade, including Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and phosphorylated Mixed Lineage Kinase Domain-Like protein (P-MLKL). nih.gov

These in vitro findings highlight furosine's utility as a model compound to study how early-stage MRPs can disrupt fundamental cellular processes, leading to cytotoxicity and DNA damage, which are underlying mechanisms in various pathologies.

Interactive Table: Summary of In Vitro Research Findings on Furosine

| Cell Line | Organ of Origin | Observed Effects | Key Findings | Citations |

|---|---|---|---|---|

| Hek-293 | Kidney | Reduced cell viability, DNA damage, Apoptosis | Highly sensitive to furosine; significant effects at 50 mg/L. Considered a potential target for furosine toxicity. | nih.govnih.govnih.gov |

| HepG2 | Liver | Reduced cell viability, DNA damage, Apoptosis, Necroptosis | Sensitive to furosine-induced cytotoxicity. Furosine was found to trigger necroptosis via the RIPK1/RIPK3/MLKL pathway. | nih.govnih.govnih.gov |

| SK-N-SH | Neuron | Reduced cell viability | Suggests a potential association between furosine exposure and neuro-damaging effects. | nih.govnih.gov |

| Caco-2 | Intestine | DNA damage at high concentrations | Showed higher resistance to furosine compared to kidney and liver cells. | nih.govnih.gov |

Evaluation in Animal Models of Disease Pathophysiology

Animal models, primarily in mice, have been crucial for understanding the systemic effects of furosine and its role in the pathophysiology of organ damage. nih.govnih.govjst.go.jp These in vivo studies bridge the gap between cellular observations and organism-level responses, providing a more comprehensive picture of the potential consequences of furosine exposure.

Chronic and acute administration of furosine in mice has consistently pointed to the liver and kidneys as primary target organs for its toxic effects. nih.govnih.govjst.go.jp These studies mimic the chronic dietary intake of MRPs and help to investigate the development of pathological conditions.

Detailed research findings from animal models include:

Organ-Specific Toxicity : Long-term oral administration of furosine to mice resulted in significant pathological changes in both the liver and kidneys. nih.govnih.gov Histopathological analysis of liver tissue from mice treated with furosine showed dose-dependent effects, including edema, cytomorphosis, and inflammatory cell infiltration. nih.gov Similarly, adverse effects on kidney function and structure were reported. nih.govjst.go.jp

Inflammatory Response : Furosine administration has been shown to activate inflammatory pathways. In a 42-day mouse study, furosine treatment led to a significant increase in the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in the liver. nih.gov This suggests that furosine can contribute to a state of chronic inflammation, a key element in the pathophysiology of many chronic diseases.

Activation of Necroptosis Pathway : Corroborating the in vitro findings, animal studies confirmed that furosine activates the RIPK1/RIPK3/MLKL necroptosis pathway in the liver. nih.gov This activation leads to hepatocyte death and subsequent liver damage, providing a specific molecular mechanism for the observed hepatotoxicity. nih.gov The study also identified lysophosphatidylcholine (B164491) (LPC 18:0) as a metabolic mediator in this process. nih.gov

These animal studies underscore the value of furosine as a research biomarker to model diet-induced organ pathology. By inducing measurable and reproducible damage in target organs like the liver and kidney, furosine allows researchers to study the progression of diseases and explore underlying molecular mechanisms related to the consumption of Maillard reaction products.

Interactive Table: Summary of Furosine Evaluation in Animal Models

| Animal Model | Organ(s) Studied | Key Pathophysiological Findings | Molecular Mechanisms | Citations |

|---|---|---|---|---|

| ICR Mice | Liver, Kidney | Pathological changes (edema, cytomorphosis), inflammatory cell infiltration, hemorrhages. | Activation of the RIPK1/RIPK3/MLKL necroptosis pathway; increased expression of IL-1β and TNF-α. | nih.gov |

| CD-1 Mice | Liver, Kidney | Inhibition of weight gain, adverse effects on liver and kidney function. | Induction of cell apoptosis and activation of inflammatory necrosis response. | nih.gov |

| Mice | Liver, Kidney | Acute adverse biological effects on liver and kidney. | Altered biochemical indicators of liver and kidney function. | jst.go.jp |

Strategies for Modulating Furosine Formation and Mitigating Its Biological Effects in Research

Impact of Food Processing Modifications on Furosine Content (Academic Perspective)

From an academic standpoint, controlling furosine content in food products is primarily approached by modifying processing parameters and ingredient composition. nih.govresearchgate.net Furosine is recognized as a reliable indicator of thermal damage, particularly the loss of available lysine (B10760008), an essential amino acid. researchgate.netnih.gov Therefore, understanding how to minimize its formation is crucial for preserving the nutritional value of processed foods. nih.govnih.gov

The formation of furosine is intrinsically linked to the intensity of heat treatment; specifically, the temperature and duration of heating. jst.go.jpfrontiersin.org Studies consistently show that higher temperatures and longer processing times lead to increased furosine concentrations. frontiersin.org For instance, research on camel milk demonstrated that the content of furosine increased significantly when the heat treatment temperature exceeded 120°C. frontiersin.org Similarly, in the processing of traditional Venezuelan cocoa, the highest furosine levels were found in fermented, sun-dried samples, with roasting temperatures influencing its concentration. nih.gov

Different heating methods also yield varying levels of furosine. A study on velvet antler processing found that high-temperature boiling resulted in significantly higher furosine content compared to freeze-drying. nih.govresearchgate.net In fresh filled pasta, the rate of furosine formation was directly influenced by the time-temperature combination of the pasteurization treatment. researchgate.net This highlights that the optimization of heating parameters—choosing lower temperatures, shorter times, or alternative methods like freeze-drying or high-pressure high-temperature (HPHT) treatments—is a key strategy to limit furosine formation. nih.govacs.org

Table 1: Impact of Heating Parameters on Furosine Content in Various Food Products

| Food Product | Heating Method/Parameter | Observation | Reference(s) |

|---|---|---|---|

| Camel Milk | Increased temperature (>120°C) and time | Significant increase in furosine content. | frontiersin.org |

| Cocoa Beans | Roasting temperature | Furosine content varied with temperature; higher in nibs than shells. | nih.gov |

| Velvet Antler | Boiling vs. Freeze-drying | Boiled samples had significantly higher furosine levels (168.10–241.22 mg/kg protein) than freeze-dried samples (148.51–193.94 mg/kg protein). | nih.gov |

| Fresh Pasta | Pasteurization (Time-Temperature) | Furosine increase was correlated with the intensity of the heat treatment (F-values). | researchgate.net |

| Whey Protein | High-Pressure High-Temperature (HPHT) vs. High Temperature (HT) | HPHT treatment resulted in lower accumulation of furosine compared to conventional high-temperature processing. | acs.org |

The substrates for the Maillard reaction—namely reducing sugars and amino acids—are the most significant factors influencing furosine formation. nih.gov The type and concentration of these reactants play a crucial role. nih.gov For example, fructose (B13574) has been observed to enter the initial stages of the Maillard reaction more rapidly than glucose. researchgate.net The presence of proteins, amino acids (specifically lysine), and reducing sugars in velvet antler processed with blood led to higher furosine production compared to samples processed without blood. nih.govresearchgate.net

Additives can either promote or inhibit the reaction. The addition of dextrose (a reducing sugar) to cooked ham was found to influence furosine content. Conversely, certain compounds can inhibit the Maillard reaction. These include sulfur-containing compounds like sulfur dioxide and N-acetylcysteine, which can block the reaction or lead to colorless products. acs.org Alkalisation of cocoa was found to decrease the content of furosine. nih.gov Antioxidants, such as certain phenolic compounds, have also been investigated for their ability to interfere with the Maillard reaction, thereby reducing the formation of compounds like furosine. acs.org

Table 2: Influence of Ingredients and Additives on Furosine Formation

| Ingredient/Additive | Impact on Furosine Formation | Mechanism/Context | Reference(s) |

|---|---|---|---|

| Reducing Sugars (e.g., glucose, fructose) | Promotes | Act as primary substrates for the Maillard reaction with amino acids. | nih.govnih.gov |

| Amino Acids (especially Lysine) | Promotes | Act as primary substrates for the Maillard reaction with reducing sugars. | nih.govnih.gov |

| Sulfur-containing compounds (e.g., N-acetylcysteine) | Inhibits | Inhibit the reaction or create colorless products. | acs.org |

| Alkalising agents | Inhibits | Alkalisation process in cocoa was shown to decrease furosine levels. | nih.gov |

| Phenolic Compounds/Antioxidants | Inhibits | Can interfere with the Maillard reaction pathways. | acs.org |

Research into Inhibitors of Maillard Reaction and Glycation Pathways

Research has actively pursued the discovery of compounds that can inhibit the Maillard reaction and subsequent glycation pathways to prevent the formation of undesirable products, including furosine. acs.org Strategies generally involve removing one of the initial reactants, scavenging reactive intermediate compounds, or reacting with the Amadori products. acs.org

One of the earliest studied inhibitors was aminoguanidine, which functions by trapping α-dicarbonyls, reactive intermediates in the Maillard cascade. acs.orgacs.org However, its use was halted due to significant adverse side effects in clinical trials. acs.orgacs.org This has spurred the search for naturally occurring inhibitors. Phytochemicals, such as phenolic compounds found in plants, have shown promise. mdpi.com For example, L-cysteine was found to inhibit the Maillard reaction by trapping 5-hydroxymethylfurfural (B1680220) (HMF), a key intermediate, and converting it into a less reactive adduct. mdpi.com Other natural compounds like vitamins and peptide derivatives are also being explored for their inhibitory potential. acs.org

A key strategy for inhibiting the Maillard reaction is to target the formation or reactivity of its precursors, particularly the Amadori product (the direct precursor to furosine) and reactive α-dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal. acs.orgacs.org These dicarbonyls are highly reactive and accelerate the later stages of the reaction. acs.org

Many natural and synthetic compounds have been identified as effective trapping agents for these α-dicarbonyls. acs.org These include:

Phenolic compounds: Epicatechin, found in cocoa and green tea, has been shown to trap α-dicarbonyls. acs.orgacs.org